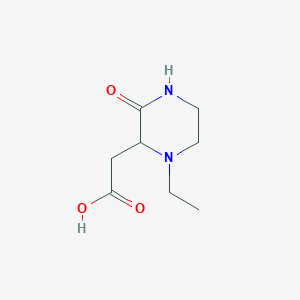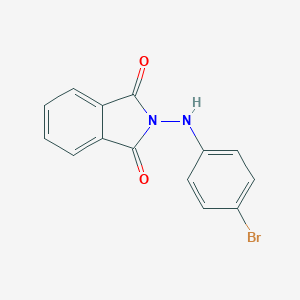![molecular formula C15H12N4O2S B501354 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 877806-23-0](/img/structure/B501354.png)
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a furan ring, a triazole ring, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 4-methylphenoxyacetic acid, followed by cyclization with thiocarbonyl diimidazole to form the triazole-thiadiazole core. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, potassium carbonate, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furanones and related derivatives.
Reduction: Dihydrotriazoles.
Substitution: Alkylated derivatives of the parent compound.
Scientific Research Applications
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1,2,4-triazole: Shares the triazole and furan rings but lacks the thiadiazole ring.
6-(4-Methylphenoxy)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Contains the triazole and thiadiazole rings but lacks the furan ring.
Uniqueness
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of all three heterocyclic rings (furan, triazole, and thiadiazole), which confer a combination of chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
CAS No. |
877806-23-0 |
|---|---|
Molecular Formula |
C15H12N4O2S |
Molecular Weight |
312.3g/mol |
IUPAC Name |
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O2S/c1-10-4-6-11(7-5-10)21-9-13-18-19-14(12-3-2-8-20-12)16-17-15(19)22-13/h2-8H,9H2,1H3 |
InChI Key |
JOZZIKKZNPBDGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[2-(2-phenoxyethoxy)benzoyl]piperazine](/img/structure/B501271.png)
![[1-(2-Ethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B501272.png)

![4-{2-[(4-Benzhydryl-1-piperazinyl)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B501274.png)
![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B501275.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B501279.png)
![4-[(4-isopropylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B501282.png)
![4-[(4-methoxybenzyl)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B501285.png)
SULFANYL]PROPYL})AMINE](/img/structure/B501286.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B501287.png)
![N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine](/img/structure/B501290.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine](/img/structure/B501291.png)


